molecular formula C16H29NO B14680353 N-[4-(cycloheptylmethyl)cyclohexyl]acetamide CAS No. 37875-23-3

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide

Katalognummer: B14680353
CAS-Nummer: 37875-23-3
Molekulargewicht: 251.41 g/mol
InChI-Schlüssel: ZQZQRPNFQFIRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C16H29NO and a molecular weight of 251.41 g/mol It is known for its unique structure, which includes a cycloheptylmethyl group attached to a cyclohexyl ring, further connected to an acetamide group

Eigenschaften

CAS-Nummer

37875-23-3

Molekularformel

C16H29NO

Molekulargewicht

251.41 g/mol

IUPAC-Name

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H29NO/c1-13(18)17-16-10-8-15(9-11-16)12-14-6-4-2-3-5-7-14/h14-16H,2-12H2,1H3,(H,17,18)

InChI-Schlüssel

ZQZQRPNFQFIRIS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCC(CC1)CC2CCCCCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cycloheptylmethyl)cyclohexyl]acetamide typically involves the reaction of cycloheptylmethylcyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Cycloheptylmethylcyclohexylamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Cycloheptylmethylcyclohexylamine is added to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated and purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[4-(cycloheptylmethyl)cyclohexyl]acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the cycloheptylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

N-[4-(cycloheptylmethyl)cyclohexyl]acetamide has found applications in various scientific research fields, including:

  • Chemistry

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.